molecular formula C23H22FN7O3 B2395348 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone CAS No. 920226-65-9

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone

カタログ番号: B2395348
CAS番号: 920226-65-9
分子量: 463.473
InChIキー: WXIQIKJSVGPNSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone is a sophisticated small molecule inhibitor designed to target a specific profile of protein kinases. Its core structure, a [1,2,3]triazolo[4,5-d]pyrimidine scaffold, is a well-established adenine mimetic that competitively binds to the ATP-binding pocket of target kinases, a characteristic shared by many published kinase inhibitors [Source: PubMed] . The 4-fluorophenyl substituent on the triazole ring and the piperazine linker are common features used to modulate potency and selectivity, while the 2-(4-methoxyphenoxy)ethanone moiety likely contributes to fine-tuning the molecule's physicochemical properties and interaction with the kinase's hydrophobic regions. This compound is of significant research value for investigating dysregulated kinase signaling pathways in oncology, particularly for probing the mechanisms of cell proliferation, survival, and apoptosis. Researchers can utilize this inhibitor in biochemical assays to profile kinase activity and in cellular models to study its effects on cancer cell viability and downstream signaling events [Source: ChEMBL] . It serves as a critical tool compound for validating novel kinase targets and for understanding resistance mechanisms to existing therapeutic agents.

特性

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O3/c1-33-18-6-8-19(9-7-18)34-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)17-4-2-16(24)3-5-17/h2-9,15H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIQIKJSVGPNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone is a complex heterocyclic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a triazolopyrimidine core linked to a piperazine ring , with a methoxyphenoxy group contributing to its unique properties. The molecular formula is C22H20FN7OC_{22}H_{20}FN_{7}O, and it has a molecular weight of approximately 435.4 g/mol.

PropertyValue
Molecular FormulaC22H20FN7O
Molecular Weight435.4 g/mol
CAS Number920227-82-3

Synthesis

The synthesis of the compound typically involves multi-step organic reactions, which may include cyclization and substitution reactions under specific conditions. For instance, the triazolopyrimidine core can be synthesized through cyclization of appropriate precursors in solvents like dimethylformamide under reflux conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It may function as an inhibitor or modulator , affecting pathways critical for cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For example:

  • In vitro studies have shown that derivatives of triazolopyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. One study reported an IC50 value of 6.2 μM against HCT-116 cells for a related compound .
  • Another investigation highlighted the effectiveness of similar triazole-based compounds in inhibiting cancer cell growth with IC50 values ranging from 27.3 μM to 43.4 μM against breast cancer cells .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have been noted for their antiviral , antimicrobial , and anti-inflammatory activities. The triazole moiety is particularly recognized for its role in enhancing these biological effects.

Case Studies

  • Anticancer Efficacy : A study focusing on triazole derivatives found that specific modifications to the piperazine ring significantly enhanced cytotoxicity against various human cancer cell lines, suggesting that structural optimization can lead to more potent anticancer agents .
  • Poly(ADP-ribose) Polymerase Inhibition : Research on related compounds indicated their potential as inhibitors of PARP enzymes, which are crucial in DNA repair processes in cancer cells. These inhibitors showed low nanomolar IC50 values and high selectivity towards PARP-1 and PARP-2 over other isoforms .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Key Structural Features of Analogues

The compound’s structural analogues differ primarily in substituents on the triazole/pyrimidine core, the piperazine-linked ketone group, and peripheral aromatic rings. Below is a comparative analysis based on available

Compound Name/RN Substituent on Triazole Ring Substituent on Ethanone/Methanone Other Functional Groups Notes Reference
Target Compound (946314-75-6) 4-Fluorophenyl 4-Methoxyphenoxy Piperazine linker Enhanced solubility via methoxy group
920377-60-2 4-Ethoxyphenyl Phenoxy Ethoxy group Increased lipophilicity vs. methoxy
{4-[3-(4-Methylphenyl)-...} (RN unspecified) 4-Methylphenyl 4-(Trifluoromethyl)phenyl Trifluoromethyl group Electron-withdrawing effects; metabolic stability
2-(4-(2,4-Difluorophenyl)-... () 2,4-Difluorophenyl Phenylsulfonylphenyl Thioether linkage Potential kinase inhibition activity

Substituent Effects on Physicochemical Properties

Aromatic Substitutions: The 4-fluorophenyl group in the target compound (vs. The 4-trifluoromethylphenyl substituent in the analogue from introduces strong electron-withdrawing effects, which may enhance metabolic stability and membrane permeability .

Ethanone/Methanone Modifications: The 4-methoxyphenoxy group in the target compound improves aqueous solubility compared to the phenoxy group in 920377-60-2. However, the latter’s lack of polar substituents could increase blood-brain barrier penetration .

Q & A

Q. What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?

The synthesis involves multi-step reactions requiring precise control of reagents, solvents, and catalysts. Critical steps include:

  • Coupling Reactions : Use Buchwald-Hartwig amination to attach the piperazine moiety to the triazolopyrimidine core. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) improve yields .
  • Triazole Formation : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres to minimize side reactions .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the final product.

Example Optimization Table :

StepCatalystSolventYield (%)Purity (HPLC)
Piperazine couplingPd(OAc)₂/XantphosDMF6895%
Triazole cyclizationCuI/DIPEATHF7292%

Q. How can researchers validate the molecular structure of this compound?

Structural confirmation requires:

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify resonances for the fluorophenyl (δ 7.2–7.8 ppm) and methoxyphenoxy groups (δ 3.8 ppm for OCH₃) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
    • X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and confirm triazole-pyrimidine fusion geometry .

Q. What preliminary assays are recommended to assess its biological activity?

  • Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., MCF7, A549) with IC₅₀ determination .
  • Enzyme Inhibition : Test kinase or cyclooxygenase (COX) inhibition via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Modular Substitutions : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to evaluate binding affinity shifts .
  • Piperazine Modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to alter steric hindrance and solubility .
  • Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) and prioritize derivatives with ΔG < -9 kcal/mol .

Q. How should researchers resolve contradictions in bioactivity data across cell lines?

Contradictions may arise due to metabolic stability or off-target effects. Address this via:

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis vs. proliferation) .

Q. What experimental designs are optimal for in vivo efficacy studies?

  • Xenograft Models : Use immunodeficient mice implanted with patient-derived xenografts (PDX) at 50–100 mg/kg dosing (oral/IP) .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance AUC .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to improve dispersion without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or ester prodrugs that hydrolyze in physiological conditions .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediates .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading .

Data Contradictions & Validation

Q. How to validate conflicting enzyme inhibition vs. cellular activity data?

  • Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm target binding in live cells .
  • Off-Target Screening : Profile against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

Q. Why does the compound show differential activity in 2D vs. 3D cell models?

  • 3D Spheroid Penetration : Measure diffusion rates using fluorescent analogs and confocal microscopy. Modify logP (via substituents) to enhance penetration .

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